Sodium 2-(morpholin-4-yl)propanoate
Description
Contextual Significance of Morpholine (B109124) and Propanoate Scaffolds in Organic Chemistry
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. researchgate.net Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for biological targets. researchgate.netontosight.ai The propanoate moiety, a simple carboxylic acid derivative, serves as a versatile linker and can be readily modified to modulate a compound's pharmacokinetic and pharmacodynamic profile. ontosight.ai The combination of these two scaffolds in the morpholine-propanoate class offers a powerful platform for the design of novel chemical entities.
Overview of Methodological Advancements in the Synthesis of Chiral α-Amino Acid Derivatives
The synthesis of chiral α-amino acids and their derivatives is a cornerstone of modern organic chemistry, driven by their importance as building blocks for peptides, pharmaceuticals, and chiral catalysts. nature.comthieme.de Significant progress has been made in the development of catalytic enantioselective methods to produce these valuable compounds.
Recent breakthroughs include the use of transition metal catalysis for the stereocontrolled amination of carboxylic acids. nature.comnih.gov For instance, ruthenium and iron catalysts have been employed for nitrene-mediated 1,3-nitrogen shifts, enabling the synthesis of a wide array of optically active α-amino acids from abundant carboxylic acid starting materials. nature.comnih.gov Another powerful strategy involves chiral phase-transfer catalysis for the asymmetric alkylation of aldimine Schiff bases derived from amino acid esters, providing access to a diverse range of α,α-dialkyl-α-amino acids. organic-chemistry.org These methods, characterized by their high efficiency and enantioselectivity, represent a significant leap forward in the synthesis of complex chiral building blocks. organic-chemistry.org
Historical Development of Heterocyclic Carboxylates in Synthetic Chemistry
The field of heterocyclic chemistry has a rich history, dating back to the 19th century. rsc.org Heterocyclic compounds, which are cyclic structures containing at least one heteroatom, are ubiquitous in nature and form the basis for a vast number of pharmaceuticals and agrochemicals. researchgate.net The incorporation of a carboxylate group into a heterocyclic scaffold adds another layer of functionality, allowing for further synthetic manipulation and modulation of a molecule's properties.
Early methods for the synthesis of heterocyclic carboxylates often relied on classical condensation reactions. For example, the Pechmann reaction, discovered in 1883, provides a straightforward route to coumarin (B35378) derivatives, a class of oxygen-containing heterocyclic carboxylates. scispace.com Over the years, the synthetic toolbox for accessing heterocyclic carboxylates has expanded dramatically, with the advent of transition-metal-catalyzed cross-coupling reactions and multicomponent reactions. rsc.org These modern techniques have enabled the efficient and often stereoselective synthesis of a wide variety of complex heterocyclic carboxylates, driving innovation in drug discovery and materials science. nih.gov
Interdisciplinary Relevance in Contemporary Chemical Sciences
The versatile nature of the morpholine-propanoate scaffold has led to its application in a multitude of scientific disciplines. In medicinal chemistry, morpholine derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govijprs.com The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or as a tool to fine-tune a drug candidate's properties. ontosight.ai
Beyond the realm of medicine, these compounds find use in the development of novel materials. For instance, morpholine-based reversible addition-fragmentation chain-transfer (RAFT) agents are employed in the controlled polymerization of various monomers, leading to the creation of advanced polymers with tailored properties. researchgate.net The ability of the morpholine ring to influence the electronic and steric properties of a molecule makes it a valuable component in the design of functional materials for a wide range of applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.Na/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMVROKDUHAHRF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])N1CCOCC1.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereochemical Control
Chemo-Enzymatic Synthesis of Chiral 2-(Morpholin-4-yl)propanoate Derivatives
Chemo-enzymatic approaches combine the selectivity of biocatalysts with the versatility of chemical synthesis to produce chiral molecules. cabidigitallibrary.orgrsc.org For the synthesis of chiral 2-(morpholin-4-yl)propanoate derivatives, a key strategy involves the enzymatic resolution of a racemic precursor, followed by chemical modifications. nih.gov
A critical intermediate for these syntheses is optically active 1-(morpholin-4-yl)propan-2-ol. nih.gov The kinetic resolution of its racemic form can be efficiently accomplished using lipase-catalyzed enantioselective transesterification. nih.gov This method has been successfully applied on a multi-gram scale, demonstrating its potential for larger-scale production. nih.gov
The process typically involves the use of a lipase (B570770), such as from Candida antarctica (CAL-B), and an acyl donor like vinyl acetate (B1210297) in an organic solvent. nih.govunipd.it The enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol, both in high enantiomeric excess. nih.govunipd.it This chemo-enzymatic strategy provides access to both enantiomers of the chiral precursor, which can then be converted to the corresponding 2-(morpholin-4-yl)propanoate derivatives. nih.gov
Enzymatic Resolution and Asymmetric Catalysis in Propanoate Formation
Enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds. nih.gov Lipases are among the most utilized enzymes for this purpose due to their broad substrate specificity and high enantioselectivity in the hydrolysis of esters or the acylation of alcohols. almacgroup.com
In the context of propanoate formation, hydrolase-catalyzed kinetic resolution of 3-aryl alkanoic acid esters has been shown to yield the corresponding acids with excellent enantiopurity (≥94% ee). almacgroup.com This demonstrates the feasibility of using enzymatic methods to resolve racemic mixtures of propanoate derivatives. The efficiency of such resolutions can be influenced by both steric and electronic factors of the substrate. almacgroup.com
Asymmetric catalysis offers an alternative to resolution for the direct synthesis of chiral propanoates. For instance, asymmetric hydrogenation of unsaturated precursors using rhodium catalysts with chiral bisphosphine ligands can produce chiral propionate (B1217596) units with high enantioselectivity. rsc.orgnih.gov This method allows for the formation of the desired stereocenter in a single step, avoiding the need for resolving a racemic mixture.
The following table summarizes the results of a hydrolase-catalyzed resolution of ethyl 3-phenylpentanoate, a model compound demonstrating the potential for enzymatic resolution of propanoate derivatives.
| Entry | Hydrolase | Time (h) | Conversion (%) |
| 1 | Candida antarctica lipase B (immob) | 24 | 48 |
| 2 | Pseudomonas cepacia lipase (immob) | 48 | 15 |
| 3 | Candida rugosa lipase | 72 | 10 |
| 4 | Porcine pancreas lipase | 72 | <5 |
| 5 | Aspergillus niger lipase | 72 | <5 |
| 6 | Rhizomucor miehei lipase (immob) | 72 | <5 |
| 7 | Candida antarctica lipase B (immob) at 4°C | 48 | 35 |
Data adapted from a study on the resolution of 3-aryl alkanoic acids. almacgroup.com
Diastereoselective and Enantioselective Approaches to 2-Substituted Morpholines
The synthesis of morpholine (B109124) derivatives with a substituent at the 2-position, such as in 2-(morpholin-4-yl)propanoate, can be achieved through various diastereoselective and enantioselective methods. acs.orgnih.gov One approach involves the asymmetric hydrogenation of unsaturated morpholines. rsc.org Using a rhodium catalyst with a bisphosphine ligand that has a large bite angle, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org
Another strategy is the photocatalytic, diastereoselective annulation to construct morpholines from readily available starting materials. acs.org This method employs a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity, providing access to complex substitution patterns. acs.org
Furthermore, diastereoselective syntheses of 2- and 3-substituted morpholine congeners have been reported starting from a tosyl-oxazetidine and α-formyl carboxylates. acs.org Base-catalyzed cascade reactions yield morpholine hemiaminals, which can be further elaborated to construct highly decorated and conformationally rigid morpholines. acs.org The stereochemical outcome of these reactions is often controlled by stereoelectronic and steric effects. acs.org
A summary of different approaches is presented below:
| Method | Key Features | Stereoselectivity |
| Asymmetric Hydrogenation | Rhodium-bisphosphine catalyst | Up to 99% ee rsc.org |
| Photocatalytic Annulation | Visible-light photocatalysis | High diastereoselectivity acs.org |
| Cascade Reaction | Base-catalyzed from tosyl-oxazetidine | Diastereoconvergent acs.org |
Multicomponent Reactions Incorporating Morpholine and Propanoate Moieties
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. frontiersin.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. frontiersin.org
While a specific MCR for the direct synthesis of sodium 2-(morpholin-4-yl)propanoate is not prominently described, the principles of MCRs can be applied to construct its core structure or related derivatives. For example, the Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.com One could envision a strategy where a morpholine-containing amine or a propanoate-derived component is incorporated into a Ugi-type reaction to build a more complex molecule containing the desired substructures. youtube.com
The Passerini three-component reaction, which combines a carboxylic acid, an aldehyde or ketone, and an isocyanide, is another MCR that could be adapted for this purpose. nih.gov By carefully selecting the starting materials, it is possible to introduce morpholine and propanoate functionalities into the final product. The development of such MCRs would represent a highly convergent and efficient route to these types of compounds.
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. researchgate.net For the synthesis of morpholine derivatives, several green approaches have been explored. chemrxiv.org
One key aspect is the use of environmentally benign solvents. For instance, the synthesis of N-formylmorpholine, a stable and non-toxic compound, has been demonstrated as a green solvent for the synthesis of heterocyclic compounds. europub.co.ukajgreenchem.com The synthesis of N-formylmorpholine itself can be optimized to be a high-yielding reaction from morpholine and formic acid. europub.co.ukajgreenchem.com
Another green strategy is the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. mdpi.com For example, microwave-assisted and ultrasound-assisted syntheses of 1,3,5-triazine (B166579) derivatives incorporating a morpholine moiety have been developed, offering efficient and more sustainable alternatives to conventional heating methods. mdpi.com These methods can often be performed in aqueous media, further reducing the reliance on organic solvents. mdpi.com
The principles of green chemistry applicable to the synthesis of this compound are summarized in the following table:
| Green Chemistry Principle | Application in Morpholine Synthesis |
| Use of Safer Solvents | N-formylmorpholine as a green solvent. europub.co.ukajgreenchem.com |
| Catalysis | Microwave and ultrasound-assisted synthesis. mdpi.com |
| Atom Economy | Multicomponent reactions to maximize incorporation of starting materials. frontiersin.org |
| Use of Renewable Feedstocks | Chemo-enzymatic synthesis from bio-based materials. nih.gov |
Derivatization and Functionalization Strategies for this compound
The carboxylate group of this compound is a key site for derivatization and functionalization, allowing for the synthesis of a wide range of related compounds with potentially different properties. mdpi.com
The carboxylate of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. vvc.edu
Esterification: The conversion of the carboxylate to an ester can be achieved through several methods. A common approach is the reaction of the corresponding carboxylic acid (after protonation of the sodium salt) with an alcohol in the presence of an acid catalyst, known as Fischer esterification. libretexts.org Alternatively, the carboxylate can react with an alkyl halide via an SN2 reaction to form the ester. libretexts.org
Amidation: Amides can be prepared by reacting the carboxylic acid form of the compound with an amine. rsc.org This reaction often requires the use of a coupling agent to activate the carboxylic acid. rsc.org A one-pot coupling reaction using pyridinesulfonyl fluoride (B91410) has been reported as an efficient method for the amidation of carboxylic acids under mild conditions. rsc.org The hydrolysis of esters under basic conditions, known as saponification, can also be used to generate the carboxylate salt, which can then be converted to the amide. libretexts.org Direct amidation of esters with amines is also possible, though it may require elevated temperatures or catalytic activation. mdpi.com
The following table outlines common methods for the esterification and amidation of a propanoate carboxylate:
| Reaction | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst | Reversible reaction. libretexts.org |
| Alkylation of Carboxylate | Alkyl Halide | SN2 mechanism. libretexts.org |
| Amidation with Coupling Agent | Amine, Coupling Agent (e.g., Pyridinesulfonyl Fluoride) | Mild conditions, high yield. rsc.org |
| Amidation from Ester | Amine | May require heat or catalyst. mdpi.com |
Morpholine Ring Modifications and Substitution Patterns
The morpholine moiety within this compound is a versatile scaffold that can be modified to influence the compound's physicochemical and biological properties. Advanced synthetic strategies have been developed to introduce a wide array of substitution patterns on the morpholine ring, often with a high degree of stereochemical control. These methodologies can be broadly categorized into those that modify the carbon atoms of the ring (C-substitution) and those that functionalize the nitrogen atom (N-substitution).
Recent progress in organic synthesis has provided numerous pathways to access C-substituted morpholines. researchgate.net These methods are crucial for creating analogues of this compound with tailored properties. The substitution patterns achievable include mono-, di-, tri-, and even tetra-substituted morpholine rings, with significant advancements in controlling the relative and absolute stereochemistry of the newly formed chiral centers.
One-pot reactions have emerged as an efficient approach for the diastereoselective synthesis of substituted morpholines. For instance, a sequential palladium(0)-catalyzed Tsuji-Trost allylation and iron(III)-catalyzed heterocyclization of vinyloxiranes with amino alcohols yields a variety of 2,5-, 2,6-, and 2,3-disubstituted morpholines. organic-chemistry.org This method is notable for its atom economy, producing water as the primary byproduct, and its ability to achieve high diastereoselectivities, generally favoring the thermodynamically stable cis-isomers. organic-chemistry.org
Palladium-catalyzed reactions are a cornerstone in the synthesis of complex morpholines. An intramolecular palladium-catalyzed carboamination of O-allyl ethanolamines, derived from enantiopure amino alcohols, provides access to cis-3,5-disubstituted morpholines with excellent diastereoselectivity. nih.gov This strategy is modular, allowing for variation in the substituents at the 3- and 5-positions of the morpholine ring. nih.gov Furthermore, palladium chloride-catalyzed intramolecular cyclization of nitrogen-tethered alkenols has been successfully employed for the diastereoselective synthesis of substituted morpholines. acs.org
Other stereoselective methods include the addition of Grignard reagents to chiral N-sulfinyl imines, which, after a subsequent cyclization step, yields 3-substituted morpholine derivatives. thieme-connect.comsorbonne-universite.fr The stereochemical outcome of this reaction is directed by the chiral sulfinyl group, which can be cleaved to afford the final product. Photocatalytic strategies have also been developed for the diastereoselective annulation of readily available starting materials to form substituted 2-aryl morpholines, including challenging tri- and tetra-substituted derivatives. nih.gov
The following tables summarize key research findings on the synthesis of morpholines with various substitution patterns, which could be adapted for the synthesis of analogues of this compound.
| Substitution Pattern | Methodology | Key Reagents/Catalysts | Stereoselectivity | Reference |
|---|---|---|---|---|
| cis-3,5-Disubstituted | Pd-catalyzed carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | High (>20:1 dr) | nih.gov |
| cis-3,5-Disubstituted | Electrophile-induced ring closure of 2-(allyloxymethyl)aziridine | Bromine in dichloromethane | Diastereoselective | acs.orgacs.orgnih.gov |
| 2,5-Disubstituted | Copper-promoted oxyamination of alkenes | Copper(II) 2-ethylhexanoate | Generally high diastereoselectivity | nih.gov |
| 2,3-Disubstituted | Base-catalyzed cascade reaction of epoxyurethanes | KOtBu or NaOEt | Stereoselective | sci-hub.st |
| Synthetic Approach | Starting Materials | Substitution Outcome | Key Features | Reference |
|---|---|---|---|---|
| Sequential Pd(0)-catalyzed allylation and Fe(III)-catalyzed heterocyclization | Vinyloxiranes and amino-alcohols | 2,3-, 2,5-, 2,6-Disubstituted and 2,3,5-trisubstituted | One-pot, atom-economic, good to excellent diastereoselectivity | organic-chemistry.org |
| Addition to N-sulfinyl imines followed by cyclization | N-sulfinyl imines and Grignard reagents | 3-Substituted morpholines | Stereoselective, utilizes a chiral auxiliary | thieme-connect.comsorbonne-universite.fr |
| Photocatalytic annulation | Readily available, non-prefunctionalized reagents | 2-Aryl morpholines, including tri- and tetra-substituted | Visible-light-activated, high diastereoselectivity | nih.gov |
| Polymer-supported synthesis | Immobilized Fmoc-Ser/Thr/Cys | Morpholine-3-carboxylic acids | Stereoselective, suitable for library synthesis | acs.org |
While the primary focus is often on C-substitution to create diversity around the morpholine core, N-substitution of the morpholine ring in the context of a 2-propanoate side chain is also synthetically accessible. For instance, N-substituted morpholine nucleoside derivatives have been synthesized via reductive amination of dialdehydes generated from the oxidation of ribonucleosides. nih.gov Such approaches could be adapted to introduce substituents onto the nitrogen of a pre-formed 2-(morpholin-4-yl)propanoate scaffold, although this is less common than building the substituted ring from acyclic precursors. The synthesis of various N-substituted morpholines is often achieved through standard alkylation, reductive amination, or Buchwald-Hartwig amination reactions on the morpholine nitrogen. chemrxiv.org
The choice of synthetic route allows for the introduction of a wide range of functional groups at various positions of the morpholine ring, thereby enabling the systematic exploration of structure-activity relationships for analogues of this compound.
Sophisticated Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. High-resolution NMR allows for the precise mapping of the magnetic environments of atomic nuclei, such as ¹H and ¹³C, revealing detailed information about the molecular framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, ethyl 2-hydroxy-3-morpholino-2-phenylpropanoate, the protons of the morpholine (B109124) ring exhibit characteristic signals. rsc.org The protons on the carbons adjacent to the oxygen (position 3 and 5 of the morpholine ring) and the nitrogen (position 2 and 6) would appear as distinct multiplets. For Sodium 2-(morpholin-4-yl)propanoate, one would expect the methyl group protons (CH₃) to appear as a doublet, coupled to the single proton on the adjacent chiral carbon. This methine proton (CH) would, in turn, appear as a quartet, coupled to the methyl group. The methylene (B1212753) protons of the morpholine ring typically appear in the 2.5-3.8 ppm range. magritek.comrsc.org Due to the influence of the carboxylate group and the nitrogen atom, the chemical shifts are specific to the compound's electronic environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar structure, methyl propanoate, the carbonyl carbon of the ester appears at approximately 174.9 ppm, while the carbons of the alkyl chain appear at lower chemical shifts. vaia.com In this compound, the carboxylate carbon (COO⁻) would be expected in the range of 170-180 ppm. The carbons of the morpholine ring typically resonate between 45 and 70 ppm. youtube.com The chiral carbon and the methyl carbon would have distinct signals, with their exact chemical shifts providing insight into the electronic structure.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~175 |
| CH (propanoate) | Quartet | ~60-70 |
| CH₃ (propanoate) | Doublet | ~15-20 |
| CH₂ (morpholine, adjacent to N) | Multiplet | ~50-55 |
This table contains predicted data based on analogous structures and general chemical shift ranges. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the propanoate moiety, confirming their connectivity. It would also map the couplings between the protons within the morpholine ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is essential for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the signal for the chiral carbon would show a correlation with the methine proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is invaluable for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methyl protons to the chiral carbon and the carboxylate carbon, and from the morpholine protons to adjacent carbons within the ring and to the chiral carbon of the propanoate group. science.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, the orientation of the propanoate group relative to the morpholine ring.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint."
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is highly sensitive to polar functional groups. The most prominent feature in the FT-IR spectrum of this compound would be the strong, broad absorption band of the carboxylate group (COO⁻), typically found in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions. The C-O-C stretching of the morpholine ether linkage would appear around 1100 cm⁻¹. ekb.eg C-H stretching vibrations from the alkyl parts of the molecule would be observed in the 3000-2850 cm⁻¹ region. d-nb.infonih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, being more sensitive to non-polar bonds. It would also detect the carboxylate and C-H vibrations, but with different intensities, providing a more complete vibrational profile of the molecule.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the elemental composition and structural features.
HRMS: High-resolution mass spectrometry can determine the mass of the parent ion with very high accuracy, which allows for the unambiguous confirmation of the molecular formula (C₇H₁₂NO₃ for the propanoate anion). nih.govnih.gov
Fragmentation Pathway: In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the masses of the fragments are analyzed. A likely fragmentation pathway for the 2-(morpholin-4-yl)propanoate anion would involve the loss of CO₂ (44 Da) from the carboxylate group. Another characteristic fragmentation would be the cleavage of the morpholine ring or the bond between the propanoate moiety and the morpholine nitrogen, leading to a morpholinium ion fragment or fragments thereof.
Chromatography coupled with mass spectrometry is a powerful tool for analyzing complex mixtures and identifying trace-level impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the method of choice for analyzing a non-volatile and polar compound like this compound. lcms.cz An LC-MS method could be developed to separate the target compound from starting materials, by-products, and degradation products. nih.gov The high sensitivity and specificity of the mass spectrometer allow for the identification and quantification of impurities even at very low concentrations, which is critical for quality control. Potential impurities could include the starting materials for its synthesis or side-products from the reaction.
GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis of the sodium salt by GC-MS is not feasible due to its non-volatility. However, derivatization of the corresponding acid to a more volatile ester, for example, a methyl or ethyl ester, would allow for GC-MS analysis to detect volatile or semi-volatile impurities.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Conformation: The precise conformation of the morpholine ring (typically a chair conformation) and the orientation of the propanoate substituent.
Coordination of the Sodium Ion: How the sodium cation is coordinated by the oxygen atoms of the carboxylate group and potentially by the oxygen or nitrogen atoms of the morpholine ring of neighboring molecules, or by water molecules if it crystallizes as a hydrate.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule is a critical aspect of its complete structural elucidation, with significant implications for its pharmacological and toxicological properties. For this compound, which possesses a single stereocenter at the C-2 position of the propanoate moiety, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools for assigning the (R)- or (S)-configuration.
Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, reported as the molar ellipticity [θ] (in deg·cm²·dmol⁻¹) or the differential molar extinction coefficient Δε (in M⁻¹·cm⁻¹), provides a unique spectral fingerprint for each enantiomer. An optically active absorption band is known as a Cotton effect, which can be positive or negative depending on the enantiomer and the electronic transition.
Optical Rotatory Dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. columbia.edu An ORD spectrum displays the specific rotation [α] across a range of wavelengths. In the vicinity of an absorption band, the ORD curve of a chiral molecule will show a characteristic peak and trough, the sign and shape of which are related to the Cotton effect observed in the CD spectrum and are indicative of the absolute stereochemistry. columbia.eduacs.org
For a chiral carboxylic acid like 2-(morpholin-4-yl)propanoic acid, analysis can sometimes be complicated by intermolecular hydrogen bonding, which can lead to the formation of dimers or other aggregates in solution. nih.gov The conversion of the carboxylic acid to its sodium salt, this compound, is an effective strategy to mitigate these aggregation effects, thereby simplifying the chiroptical analysis and leading to more reliable data for the determination of the absolute configuration. nih.gov
In a typical analysis, the CD and ORD spectra of a purified enantiomer of this compound would be recorded. The resulting data, specifically the sign of the Cotton effects in the CD spectrum, would then be compared with data from structurally analogous compounds with known absolute configurations or with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov By establishing a correlation between the observed chiroptical properties and the spatial arrangement of the substituents around the chiral center, the absolute configuration can be unambiguously assigned.
While specific experimental data for this compound is not available in the public domain, the following table provides a hypothetical representation of the type of data that would be expected from a chiroptical analysis of its two enantiomers. The data illustrates the principle of mirror-image spectra for enantiomers.
| Enantiomer | Technique | Wavelength (λ) [nm] | Value | Solvent |
|---|---|---|---|---|
| (R)-2-(morpholin-4-yl)propanoic acid | CD (Cotton Effect) | 215 | Δε = +1.8 M⁻¹·cm⁻¹ | Methanol |
| ORD (Specific Rotation) | 589 (D-line) | [α] = +25.3° | ||
| (S)-2-(morpholin-4-yl)propanoic acid | CD (Cotton Effect) | 215 | Δε = -1.8 M⁻¹·cm⁻¹ | |
| ORD (Specific Rotation) | 589 (D-line) | [α] = -25.3° |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure, Energetics, and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to analyze the electronic structure and predict the properties of molecules. nrel.govresearchgate.net For Sodium 2-(morpholin-4-yl)propanoate, DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a range of molecular characteristics. dnpgcollegemeerut.ac.inpnrjournal.com Such studies are frequently performed on morpholine (B109124) derivatives to understand their structure and reactivity. dnpgcollegemeerut.ac.inpnrjournal.comresearchgate.netnih.gov
The primary outputs of these calculations include the optimized molecular geometry, which provides precise bond lengths and angles for the molecule's most stable conformation. epstem.net From the electronic structure, key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. openmedicinalchemistryjournal.com
Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy, entropy, and heat capacity over a range of temperatures. pnrjournal.com Reactivity predictions are made by analyzing the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, and by using Fukui functions to model site selectivity. pnrjournal.com Natural Bond Orbital (NBO) analysis can also be performed to investigate hybridization, covalent effects, and charge delocalization within the molecule. dnpgcollegemeerut.ac.inpnrjournal.com
Table 1: Representative Theoretical Structural Parameters for 2-(morpholin-4-yl)propanoic acid (Parent Acid)
This table presents typical data generated from DFT calculations, based on studies of related morpholine structures. dnpgcollegemeerut.ac.inpnrjournal.com
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length | C-O (morpholine) | ~1.43 Å |
| C-N (morpholine) | ~1.46 Å | |
| C-C (morpholine) | ~1.53 Å | |
| N-C (propanoate) | ~1.47 Å | |
| C-C (propanoate) | ~1.54 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.35 Å | |
| Bond Angle | C-O-C (morpholine) | ~111° |
| C-N-C (morpholine) | ~110° | |
| O-C-C (propanoate) | ~110° | |
| N-C-C (propanoate) | ~112° | |
| O=C-O (carboxyl) | ~125° |
Table 2: Calculated Thermodynamic Parameters for a Morpholine Derivative at Various Temperatures
This table illustrates the type of thermodynamic data obtained from DFT frequency calculations, as seen in the literature. pnrjournal.com
| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |
| 100 | 2.5 | 20.1 | 75.3 |
| 298.15 | 10.2 | 45.8 | 105.1 |
| 500 | 23.5 | 68.2 | 135.8 |
| 700 | 41.1 | 85.5 | 165.2 |
| 1000 | 73.9 | 105.7 | 202.4 |
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with solvent molecules, which are difficult to observe experimentally. dovepress.com
The conformational space of the compound is largely defined by the morpholine ring and the rotatable bonds of the propanoate side chain. The morpholine ring typically exists in a stable chair conformation, which can feature the nitrogen-bound substituent in either an axial or equatorial position. researchgate.net MD simulations can explore the energy landscape of these conformers and the rotational freedom of the C-N and C-C single bonds of the propanoate group.
When simulating the sodium salt in an aqueous environment, MD can model how water molecules arrange around the charged carboxylate group, the sodium ion, and the polar morpholine ring. mdpi.comnrel.gov Analysis of the simulation trajectory can reveal key metrics:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the structural stability of the molecule over the simulation time. mdpi.com
Root Mean Square Fluctuation (RMSF): Highlights the fluctuation of individual atoms, revealing the more flexible or rigid parts of the molecule. dovepress.com
Radius of Gyration (Rg): Indicates the compactness of the molecule's structure. mdpi.com
Hydrogen Bonds: Quantifies the formation and lifetime of hydrogen bonds between the molecule and surrounding water, which is crucial for understanding its solubility and behavior in solution. dovepress.com
Table 3: Parameters Analyzed in Molecular Dynamics Simulations
This table summarizes key analyses from MD simulations and their significance, based on studies of similar molecules in solution. dovepress.commdpi.com
| Parameter | Description | Insight Provided |
| RMSD | Measures the average change in displacement of a selection of atoms over time. | Assesses the overall structural stability and convergence of the simulation. |
| RMSF | Measures the displacement of each individual atom relative to the reference structure. | Identifies flexible regions of the molecule, such as loops or side chains. |
| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness and folding state of the molecule during the simulation. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information on how the molecule interacts with its solvent environment. |
| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the solute and solvent over time. | Elucidates the role of specific atoms in solvation and intermolecular interactions. |
Molecular Recognition and Ligand-Target Interaction Modeling in in vitro Contexts
Molecular recognition describes the specific non-covalent interaction between two or more molecules. frontiersin.org In a biological context, computational techniques like molecular docking are used to predict how a ligand, such as the 2-(morpholin-4-yl)propanoate anion, might bind to the active site of a protein or other macromolecular target. ecampusontario.canih.gov This modeling provides a static, mechanistic view of the binding event, focusing on the specific interactions that stabilize the ligand-target complex. mdpi.comnih.gov
The process involves computationally placing the ligand into the binding pocket of a target protein in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode. researchgate.net The analysis focuses on identifying key intermolecular forces:
Ionic Interactions: Between the negatively charged carboxylate group of the ligand and positively charged amino acid residues (e.g., Arginine, Lysine) in the target.
Hydrogen Bonds: Involving the morpholine oxygen and the carboxylate oxygens as hydrogen bond acceptors, and potentially acidic protons on the target as donors. mdpi.com
Hydrophobic Interactions: Between the nonpolar C-H groups of the morpholine and propanoate backbone and nonpolar residues in the binding pocket.
These in vitro models are crucial for rational drug design, allowing for the prediction of how structural modifications to the ligand could enhance or alter its binding to a specific target. ecampusontario.ca
Table 4: Hypothetical Ligand-Target Interactions for 2-(morpholin-4-yl)propanoate Anion
This table illustrates the type of output from a molecular docking study, showing potential interactions with amino acid residues in a hypothetical enzyme active site, based on findings for similar heterocyclic compounds. openmedicinalchemistryjournal.commdpi.comnih.gov
| Ligand Moiety | Interaction Type | Potential Interacting Residue | Distance (Å) |
| Carboxylate Group | Ionic Bond / Salt Bridge | Arginine (Arg) | ~2.8 |
| Carboxylate Group | Hydrogen Bond | Serine (Ser) | ~2.1 |
| Morpholine Oxygen | Hydrogen Bond | Tyrosine (Tyr) | ~2.5 |
| Morpholine Ring (CH₂) | Hydrophobic (Alkyl-Pi) | Phenylalanine (Phe) | ~3.5 |
| Propanoate Backbone | Hydrophobic | Leucine (Leu) | ~3.8 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com For analogues of this compound, these models can be developed to understand how specific structural modifications influence a particular outcome. nih.govresearchgate.net
The process begins by creating a dataset of analogue compounds and their experimentally measured activity or property. mdpi.com For each analogue, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:
Electronic Properties: Dipole moment, partial charges.
Hydrophobic Properties: LogP (the logarithm of the partition coefficient), which measures lipophilicity. nih.gov
Steric/Topological Properties: Molecular weight, surface area, and various topological indices that describe molecular size and branching. nih.gov
A mathematical model is then generated to find the best correlation between the descriptors and the observed activity. nih.gov The resulting equation provides structural insights by revealing which descriptors have the most significant positive or negative impact. For instance, a QSAR model might show that increasing the lipophilicity of substituents on the morpholine ring enhances a particular biological activity, providing a clear direction for the design of new, more effective analogues. nih.gov
Table 5: Common Molecular Descriptors in QSAR/QSPR and Their Structural Significance
This table provides examples of descriptors used in QSAR/QSPR studies and the structural insights they can offer. nih.govnih.gov
| Descriptor Class | Example Descriptor | Structural Insight Provided |
| Electronic | Dipole Moment | Overall polarity of the molecule. |
| Partial Atomic Charges | Identification of electron-rich/poor sites for interactions. | |
| Hydrophobic | LogP / CLogP | Lipophilicity; relates to membrane permeability and hydrophobic binding. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability; relates to steric fit in a binding site. |
| Molecular Weight (MW) | Overall size of the molecule. | |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Kier & Hall Connectivity Indices | Encodes information about the degree of branching and atom connectivity. |
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of a chemical reaction. researchgate.netnih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. ims.ac.jp This involves locating and characterizing all stationary points along the reaction coordinate, including reactants, products, any intermediates, and, most importantly, transition states. bath.ac.uk
A transition state represents the highest energy point along the minimum energy reaction pathway and is characterized as a first-order saddle point on the PES. ims.ac.jpbath.ac.uk Its structure and energy determine the activation energy barrier, which is the primary factor controlling the reaction rate.
For a reaction such as the synthesis of the parent acid, 2-(morpholin-4-yl)propanoic acid—for instance, via the nucleophilic substitution of a 2-halopropanoate by morpholine—computational analysis could:
Model the starting materials (morpholine and the propanoate derivative).
Search for the transition state structure of the key bond-forming step.
Calculate the activation energy of this step.
Confirm the reaction pathway by performing Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state downhill to the connected reactant and product states. ims.ac.jp
Techniques such as the Nudged Elastic Band (NEB) method are often used to find an initial guess for the reaction path between a known reactant and product. ims.ac.jp This analysis provides fundamental insights into reaction feasibility and kinetics that can guide synthetic strategy. chemrxiv.org
Table 6: Key Components of a Computational Reaction Pathway Analysis
This table outlines the essential elements calculated to elucidate a reaction mechanism computationally. nih.govims.ac.jpbath.ac.uk
| Component | Description | Significance |
| Reactants/Products | Optimized structures corresponding to local minima on the potential energy surface (PES). | Define the start and end points of the reaction and the overall thermodynamics (reaction energy). |
| Transition State (TS) | The structure at the maximum energy point along the reaction coordinate (a saddle point on the PES). | Its energy relative to the reactants determines the activation barrier and the reaction rate. |
| Intermediate | A local minimum on the PES that lies between two transition states. | Represents a temporarily stable species formed during a multi-step reaction. |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | The primary determinant of the reaction kinetics; a lower Ea means a faster reaction. |
| Reaction Energy (ΔEr) | The energy difference between the products and the reactants. | Determines if the reaction is exothermic (releases energy) or endothermic (requires energy). |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to the reactants and products. | Confirms that a found transition state correctly connects the desired reactants and products. |
Biochemical Interactions and Mechanistic Studies in Model Systems
Enzyme Inhibition Kinetics and Mechanistic Pathways in in vitro Assays.nih.govnih.govrsc.orgresearchgate.netnih.govnih.govucdavis.edu
Derivatives of morpholine (B109124) have been identified as inhibitors of several key enzymes, suggesting that Sodium 2-(morpholin-4-yl)propanoate may exhibit similar properties. The nature of this inhibition, including potency and mechanism, has been explored through kinetic studies.
Morpholine-based compounds have demonstrated inhibitory activity against various enzymes, including ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs) and carbonic anhydrases (CAs). For instance, a series of morpholine-based thiosemicarbazones were found to be potent inhibitors of ENPP1 and ENPP3 isozymes. nih.gov Kinetic analysis using the Lineweaver-Burk plot is a common method to determine the mechanism of inhibition. nih.govnih.gov
In a study on morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (CA-II), a zinc-containing enzyme, kinetic studies revealed a competitive type of inhibition for the most potent compound. nih.govrsc.orgresearchgate.net This indicates that the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate. ucdavis.edu The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value signifies a more potent inhibitor. nih.govrsc.orgresearchgate.net
Furthermore, studies on cytochrome P450 17A1, an enzyme involved in androgen biosynthesis, have shown that azole-containing molecules can act as inhibitors. nih.gov The kinetics of this inhibition can be complex, sometimes involving multiple steps in the binding process. nih.gov Similarly, research into inhibitors of LpxC, a bacterial enzyme, has utilized fluorescence-based competition assays to determine the kinetic parameters of binding, such as the association rate constant (kon) and the dissociation rate constant (koff). nih.gov
The table below summarizes the enzyme inhibition data for various morpholine derivatives, which may serve as a reference for the potential activity of this compound.
Table 1: Enzyme Inhibition by Morpholine Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| Morpholine-based thiosemicarbazones | ENPP1 | IC₅₀ = 0.55 ± 0.02 µM | Not specified | nih.gov |
| Morpholine-based thiosemicarbazones | ENPP3 | IC₅₀ = 0.24 ± 0.02 µM | Not specified | nih.gov |
| Morpholine-derived thiazoles | Carbonic Anhydrase-II (CA-II) | Kᵢ = 9.64 ± 0.007 µM | Competitive | nih.govrsc.orgresearchgate.net |
| Morpholine chalcones | Acetylcholinesterase (AChE) | IC₅₀ = 127.2 ± 0.02 to >1500 µM | Not specified | tandfonline.com |
| Morpholine bound quinoline (B57606) hybrids | Acetylcholinesterase (AChE) | IC₅₀ = 0.12 ± 0.02 µM | Not specified | tandfonline.com |
| Pyridine methylsulfone analogs | LpxC | Kᵢ values in µM range | Not specified | nih.gov |
Receptor Binding Profiling in Recombinant Systems (focus on binding affinity and selectivity).jst.go.jp
The interaction of morpholine-containing compounds with specific receptors has been investigated to understand their potential pharmacological effects. Receptor binding assays, often using recombinant systems, are crucial for determining the binding affinity (often expressed as IC₅₀ or Kᵢ) and selectivity of a compound for its target.
The morpholine ring itself can act as a receptor agonist, influencing various biological processes through its binding to specific protein targets. The binding affinity and selectivity are critical parameters that dictate the compound's ultimate biological response.
Modulation of Specific Cellular Pathways in in vitro Cell Line Models (e.g., signaling cascades, gene expression, apoptosis induction).ontosight.ainih.govnih.govnih.gov
The biological activity of a compound is often mediated through its influence on specific cellular pathways, including signaling cascades, gene expression, and programmed cell death (apoptosis).
Studies on morpholine derivatives have suggested their potential involvement in various cellular processes. For instance, some derivatives have shown promise in the context of inflammation and neurological disorders. ontosight.ai The mechanism underlying these effects could involve the modulation of key signaling pathways.
In the context of cancer research, the induction of apoptosis is a desirable characteristic for potential therapeutic agents. Some compounds have been shown to induce apoptosis in cancer cell lines. nih.govnih.gov For example, sodium aescinate, another sodium salt, was found to induce apoptosis in retinoblastoma Y79 cells by activating caspase-related pathways. nih.gov This involved the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
Furthermore, the regulation of gene expression is another critical mechanism. Studies with sodium valproate, a histone deacetylase inhibitor, have demonstrated its ability to alter gene expression profiles, particularly in the context of epithelial-to-mesenchymal transition (EMT), a process involved in cancer metastasis. nih.gov This suggests that compounds can influence cellular function by modifying the epigenetic landscape.
The cellular responses to a compound are a direct consequence of its interaction with specific biochemical processes. Morpholine derivatives have been implicated in the modulation of metabolic pathways and have shown potential in the treatment of various diseases, including cancer and neurological disorders. ontosight.ai The ability of these compounds to interact with and inhibit enzymes involved in metabolic pathways is a key aspect of their mechanism of action. ontosight.ai
Stereochemical Effects on Biochemical Recognition and Pathway Engagement.benchchem.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different interactions with chiral biological targets such as enzymes and receptors.
For 2-(morpholin-4-yl)propionic acid, the presence of a chiral center at the second carbon of the propanoic acid chain gives rise to (S) and (R)-enantiomers. It has been noted that the (S)-enantiomer of 2-Morpholin-4-yl-propionic acid hydrochloride is commercially available, while the (R)-form is discontinued. This suggests a potential preferential use or biological activity of the (S)-configuration in research and development. Different binding affinities of enantiomers to chiral receptors or enzymes could lead to divergent biological activities.
Interaction with Macromolecules (e.g., proteins, nucleic acids) in in vitro Biophysical Studies.nih.gov
The biological effects of a compound are initiated by its physical interaction with macromolecules, primarily proteins and nucleic acids. Biophysical techniques are employed to study these interactions in detail.
The inhibition of enzymes by morpholine derivatives, as discussed in section 5.1, is a direct result of the compound binding to the enzyme, which is a protein. nih.gov Techniques such as molecular docking and molecular dynamics simulations are often used to visualize and understand these interactions at an atomic level. nih.govnih.govrsc.orgresearchgate.net These computational methods can predict the binding mode of an inhibitor within the active site of an enzyme and identify key amino acid residues involved in the interaction.
Applications in Chemical Science and Technology Non Clinical
Role as Ligands and Catalysts in Asymmetric Organic Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry. iranchembook.irrsc.org The derivatives of 2-(morpholin-4-yl)propanoic acid have emerged as effective tools in this domain, functioning both as organocatalysts and as ligands in metal-catalyzed reactions. iranchembook.irfrontiersin.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a greener and more sustainable alternative to traditional metal-based catalysts. nih.gov The morpholine (B109124) ring, a key feature of sodium 2-(morpholin-4-yl)propanoate, has been a subject of interest in this field. frontiersin.orgnih.gov While the pyrrolidine (B122466) ring, found in the well-known catalyst proline, is often more efficient in enamine-based catalysis, recent studies have highlighted the untapped potential of morpholine-based organocatalysts. frontiersin.org
The perceived lower reactivity of morpholine-enamines is attributed to the electron-withdrawing effect of the oxygen atom and a pronounced pyramidalization of the nitrogen, which can decrease the nucleophilicity of the corresponding enamine intermediate. frontiersin.org However, research has shown that these limitations can be overcome. For instance, morpholine β-amino acids have proven to be effective catalysts in 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.org The presence of a carboxylic acid group in the β-position to the amine is crucial, enabling the reaction to proceed with excellent conversion and diastereoselectivity. frontiersin.org
The general mechanism for such organocatalytic cycles, inspired by natural enzymes, often involves the formation of an enamine intermediate between the catalyst and an aldehyde or ketone. youtube.comyoutube.com This enamine then acts as a nucleophile, reacting with an electrophile. The chirality of the catalyst, originating from the stereocenter as in the 2-(morpholin-4-yl)propanoate structure, directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. youtube.com
Table 1: Performance of a Morpholine β-Amino Acid Catalyst in a Model Reaction
| Reactants | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) | Conversion (%) |
|---|
Data derived from studies on morpholine-based organocatalysts in 1,4-addition reactions. frontiersin.org
The 2-(morpholin-4-yl)propanoate structure can also serve as a ligand, binding to a metal center to form a catalytically active complex. The nitrogen and oxygen atoms of the morpholine ring, along with the carboxylate group, can act as coordination sites. This ability to form stable complexes with transition metals is pivotal for catalysis. rsc.orgmdpi.com
These metal complexes can catalyze a wide range of stereoselective transformations. nih.gov For example, a water-soluble branched polyester, poly{3-[3-(morpholin-4-yl)propyl]amino}propionate, which shares structural motifs with the target compound, has been used to form a copper(II) complex. acs.org Such complexes are investigated for their catalytic properties in various reactions, including oxidations and C-H functionalization. mdpi.comacs.org In enantioselective synthesis, chiral ligands are essential for transferring stereochemical information from the catalyst to the product. The inherent chirality of 2-(morpholin-4-yl)propanoate makes it a promising candidate for such applications.
In a related context, the synthesis of Landiolol, a complex pharmaceutical, involves a step where 2-(morpholine-4-carboxamido)ethanamine is used in the presence of an inorganic catalyst like potassium iodide, highlighting the compatibility of the morpholine moiety with metal-catalyzed reaction conditions. google.com Furthermore, rhodium (Rh) and palladium (Pd) complexes are known to catalyze C-H azidation reactions, where the ligand environment around the metal is crucial for reactivity and selectivity. mdpi.com The design of ligands like 2-(morpholin-4-yl)propanoate can influence the steric and electronic properties of the metal center, thereby controlling the outcome of the catalytic transformation. rsc.org
Development in Materials Science and Polymer Chemistry
The versatility of the 2-(morpholin-4-yl)propanoate structure extends to materials science, where it can be used as a monomer or a functional building block to create polymers and advanced materials with specific, tunable properties. rug.nl
Monomers containing the morpholine group are valuable for creating specialized polymers. google.com A key example is the synthesis of a water-soluble branched polyester, poly{3-[3-(morpholin-4-yl)propyl]amino}propionate. acs.org This polymer is created through a process that involves monomers sharing the core functional groups of the title compound. The resulting polyester's properties, such as its solubility and ability to chelate metal ions, are directly influenced by the incorporated morpholino-propionate units. acs.org The ability of such polymers to form complexes, for instance with copper(II), opens up applications in areas like catalytic materials or environmental remediation. acs.org
The design of functional materials hinges on the ability to control their properties at a molecular level. The 2-(morpholin-4-yl)propanoate moiety provides several handles for tuning material characteristics. The morpholine group can influence solubility and thermal stability, while the carboxylate offers a site for ionic interactions or further chemical modification.
The synthesis of innovative functional materials can be achieved through various strategies, including the self-assembly of nanoparticle layers and the manipulation of micro- and nano-scale structures. researchgate.net Polymers derived from morpholino-propanoate monomers could be designed to respond to external stimuli such as pH or the presence of metal ions, making them suitable for applications in sensors, controlled-release systems, or "smart" coatings. The polyester-copper(II) complex is a prime example of a functional material where the polymer backbone serves to solubilize and stabilize the catalytically active metal center. acs.org
Advanced Analytical Probes and Reagents
In analytical chemistry, precision and specificity are key. Derivatives of 2-(morpholin-4-yl)propanoic acid are utilized as advanced reagents and building blocks in the synthesis of complex molecules used for analytical and diagnostic purposes.
For example, the synthesis of optically active compounds for research, such as ethereal analogs of iso-moramide, employs 1-(morpholin-4-yl)propan-2-ol as a key chiral intermediate. mdpi.com The rigorous process of synthesizing and isolating a single enantiomer relies on advanced analytical techniques like HPLC, NMR, and mass spectrometry, for which the morpholino-propanoate derivatives serve as the target analytes. mdpi.com
In another application, an innovative 2′-O-imino-2-propanoate protecting group has been developed for the effective solid-phase synthesis of RNA sequences. acs.org This reagent, while not identical to the title compound, is based on a propanoate structure and is crucial for the stepwise assembly of oligonucleotides. Its use as a temporary protecting group, which is later removed under specific conditions, is a sophisticated application of a chemical reagent in a high-precision synthetic process. acs.org The purity and identity of the resulting RNA are confirmed using advanced analytical methods. acs.org Similarly, related N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives are synthesized and meticulously characterized to evaluate their biological activity, demonstrating the role of propanoic acid derivatives as foundational structures for creating new chemical entities for screening and analysis. acs.org
Derivatization Reagents for Complex Matrix Analysis
The analysis of target compounds within complex matrices, such as biological fluids, environmental samples, and food products, often presents significant challenges due to the presence of interfering substances. Derivatization, the process of chemically modifying an analyte to produce a new compound with properties more suitable for analysis, is a powerful strategy to overcome these challenges. While direct research on this compound as a derivatization reagent is not extensively documented in publicly available literature, the structural features of its parent acid, 2-(morpholin-4-yl)propanoic acid, suggest its potential utility in this area.
The morpholine moiety, a heterocyclic amine, can be leveraged to introduce a polar and ionizable group into a target analyte. This can be particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) analysis, where improved ionization efficiency can lead to significantly enhanced detection sensitivity. The carboxylic acid function of the parent compound provides a reactive handle for coupling to analytes containing primary or secondary amine groups, a common feature in many pharmaceuticals, metabolites, and illicit substances.
The general principle of using such a reagent would involve the reaction of the carboxylic acid group of 2-(morpholin-4-yl)propanoic acid with the amine function of an analyte, forming a stable amide bond. This derivatization would not only improve the chromatographic behavior and ionization of the analyte but could also be designed to introduce a specific mass tag for more selective detection in mass spectrometry.
Table 1: Potential Analyte Classes for Derivatization with 2-(morpholin-4-yl)propanoic acid
| Analyte Class | Functional Group for Derivatization | Potential Analytical Advantage |
| Amphetamines | Primary Amine | Improved ionization efficiency in LC-MS |
| Amino Acids | Primary Amine | Enhanced chromatographic retention and separation |
| Biogenic Amines | Primary/Secondary Amine | Increased sensitivity and selectivity |
| Pharmaceuticals | Primary/Secondary Amine | Facilitation of extraction from complex matrices |
Chiral Tags for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Chiral derivatizing agents (CDAs), also known as chiral tags, are enantiomerically pure compounds that react with a racemic or scalemic mixture of an analyte to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatographic or spectroscopic techniques.
The chiral nature of 2-(morpholin-4-yl)propanoic acid, which can exist as (R) and (S) enantiomers, makes it a candidate for development as a chiral tag. The (S)-enantiomer, specifically (S)-2-(Morpholin-4-yl)propanoic acid hydrochloride, is commercially available, indicating a potential preference for this configuration in synthetic applications.
When a single enantiomer of 2-(morpholin-4-yl)propanoic acid is reacted with a racemic amine, for example, it will produce two diastereomeric amides. These diastereomers can then be separated by techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. The relative peak areas in the chromatogram or the signal intensities in the NMR spectrum would directly correspond to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.
Table 2: Hypothetical Diastereomer Formation for Enantiomeric Excess Determination
| Analyte Enantiomer | Chiral Tag Enantiomer | Diastereomer Formed |
| (R)-Amine | (S)-2-(morpholin-4-yl)propanoic acid | (R,S)-Diastereomer |
| (S)-Amine | (S)-2-(morpholin-4-yl)propanoic acid | (S,S)-Diastereomer |
The effectiveness of a chiral tag depends on several factors, including the efficiency of the derivatization reaction, the stability of the resulting diastereomers, and, most importantly, the degree of separation or spectral resolution between the diastereomers. While the application of 2-(morpholin-4-yl)propanoic acid as a chiral tag is a promising concept based on established principles of chiral analysis, empirical studies are needed to demonstrate its efficacy and define the scope of its applicability for different classes of chiral compounds. The development of novel chiral tags is a continuous effort in analytical chemistry, and morpholine-based derivatives represent an interesting, yet underexplored, avenue of research.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Methodologies and Sustainable Chemistry
The synthesis of morpholine (B109124) derivatives is undergoing a paradigm shift, moving away from traditional, often harsh and wasteful methods towards more innovative and environmentally benign approaches. organic-chemistry.orgacs.orgchemrxiv.org Future research will undoubtedly prioritize the development of unconventional synthetic strategies that align with the principles of sustainable chemistry.
Recent breakthroughs include the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and efficient reagent for the monoalkylation of 1,2-amino alcohols, providing a greener, high-yielding, and scalable route to a variety of morpholines. organic-chemistry.orgacs.orgchemrxiv.orgacs.org This method is notable for its redox-neutral nature and the elimination of toxic reagents. organic-chemistry.orgacs.org Another promising avenue is the synthesis of functionalized morpholines from readily available N-propargylamines, which has seen significant growth in recent years. ijcce.ac.ir These methods, along with others such as copper-promoted oxyamination of alkenes nih.gov and palladium-catalyzed hydroamination reactions researchgate.net, are expanding the synthetic toolkit for accessing diverse morpholine structures.
The application of these sustainable methodologies to the synthesis of specific compounds like Sodium 2-(morpholin-4-yl)propanoate could offer significant advantages in terms of cost-effectiveness and reduced environmental impact.
Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Morpholine Derivatives
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Starting Materials | Often require multi-step preparations | Utilize readily available and inexpensive precursors (e.g., ethylene sulfate, N-propargylamines) organic-chemistry.orgijcce.ac.ir |
| Reagents | May involve toxic and hazardous chemicals (e.g., chloroacetyl chloride) organic-chemistry.org | Employ greener and safer reagents organic-chemistry.orgajgreenchem.com |
| Reaction Conditions | Can require harsh temperatures and pressures | Often proceed under mild conditions organic-chemistry.org |
| Waste Generation | Tend to produce significant waste byproducts | Minimize waste through higher atom economy and catalytic processes organic-chemistry.org |
| Scalability | Can be challenging and costly to scale up | Demonstrably scalable to large quantities organic-chemistry.orgchemrxiv.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and discovery of novel morpholine-containing compounds. nih.govspringernature.com These computational tools can analyze vast datasets to identify hidden structure-activity relationships (SAR) and predict the physicochemical and biological properties of new molecules with increasing accuracy. nih.govresearchgate.net
Predict its biological activity against various targets.
Optimize its pharmacokinetic profile for enhanced efficacy.
Design novel analogues with improved properties. frontiersin.org
Explore its potential applications in materials science.
The integration of AI/ML is expected to significantly reduce the time and cost associated with traditional trial-and-error approaches to compound development. frontiersin.org
Development of Advanced in situ Spectroscopic Probes for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for real-time reaction monitoring. asm.orgnih.govaip.orgmt.comspectroscopyonline.com
The use of in situ ¹H NMR spectroscopy has been successfully demonstrated in monitoring the biodegradation of morpholine, allowing for the unambiguous identification and quantification of intermediates. asm.orgnih.gov Similarly, high-pressure in situ IR spectroscopy can provide valuable insights into the phase behavior and kinetics of reactions involving morpholine derivatives under various conditions. aip.org
Future research will likely focus on developing more sophisticated and sensitive in situ probes to gain unprecedented levels of detail about the transformations of morpholine-containing compounds. This will enable more precise control over reaction parameters, leading to improved yields, purity, and efficiency in the synthesis of molecules like this compound.
Elucidation of Novel Biochemical Interaction Mechanisms in Underexplored Pathways
The morpholine ring is a versatile pharmacophore that can interact with a wide range of biological targets, including enzymes and receptors, making it a valuable component in drug design. sci-hub.senih.govtandfonline.comnih.gov While the interactions of morpholine derivatives with well-established targets are extensively studied, there remains a vast, underexplored landscape of biochemical pathways where these compounds may exert significant effects.
Future research will aim to elucidate the novel biochemical interaction mechanisms of morpholine-containing molecules. This will involve screening these compounds against a broader array of biological targets and employing advanced techniques like X-ray crystallography and molecular modeling to understand the precise nature of their interactions at the molecular level. mdpi.com Uncovering these novel mechanisms could lead to the development of new therapeutic agents for a variety of diseases. For instance, understanding how a simple molecule like this compound or its derivatives interact with novel biological targets could open up entirely new therapeutic possibilities.
Synergistic Applications in Multi-functional Material Design
The unique properties of the morpholine moiety extend beyond medicinal chemistry into the realm of materials science. sci-hub.seresearchgate.net The ability of morpholine to impart desirable characteristics such as improved stability and solubility makes it an attractive building block for the design of multi-functional materials.
Researchers are exploring the use of morpholine derivatives in the development of materials with combined properties, such as antioxidant and other pharmacological activities. sci-hub.se This synergistic approach could lead to the creation of advanced materials with applications in drug delivery, diagnostics, and biocompatible coatings. The incorporation of this compound or similar structures into polymer backbones or as functional additives could be a promising strategy for developing new materials with tailored properties. researchgate.net
Addressing Gaps in Stereocontrol and Regioselectivity for Complex Analogues
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to control the stereochemical outcome of synthetic reactions is of paramount importance in the development of new drugs and other functional molecules. While significant progress has been made in the stereoselective synthesis of morpholine derivatives nih.govresearchgate.netresearchgate.nethanessiangroup.com, challenges remain, particularly in the synthesis of complex analogues with multiple stereocenters.
Future research will focus on developing new catalytic systems and synthetic methodologies that provide even greater levels of stereocontrol and regioselectivity. acs.org This will enable the synthesis of a wider range of structurally complex and stereochemically pure morpholine-containing compounds. Addressing these gaps will be crucial for fully exploring the structure-activity relationships of these molecules and for developing highly specific and potent therapeutic agents and functional materials.
Q & A
Q. What are the standard synthetic routes for Sodium 2-(morpholin-4-yl)propanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves the reaction of morpholine with a sodium salt of 2-chloropropanoic acid under nucleophilic substitution conditions. Key parameters include:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
- Temperature control: Maintaining 60–80°C minimizes side reactions.
- Stoichiometry: A 1.2:1 molar ratio of morpholine to sodium 2-chloropropanoate optimizes yield . Example reaction conditions:
| Reactant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Morpholine + Sodium 2-chloropropanoate | DMF | 70 | 85 |
Q. How is this compound characterized structurally?
Methodological Answer: Use a combination of:
- X-ray crystallography (via SHELX software ) for absolute configuration determination.
- NMR spectroscopy: H and C NMR to confirm proton environments and carbon backbone.
- Mass spectrometry (HRMS): Validate molecular weight and fragmentation patterns. Cross-referencing these methods ensures structural accuracy, especially for distinguishing regioisomers .
Q. What basic biological assays are suitable for initial activity screening?
Methodological Answer:
- Enzyme inhibition assays: Test interactions with kinases or proteases using fluorogenic substrates.
- Cytotoxicity screening: Use MTT assays on cell lines (e.g., HEK293) to assess viability at 10–100 µM concentrations.
- Binding studies: Surface plasmon resonance (SPR) to measure affinity for target receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity in derivatives?
Methodological Answer:
- Chiral catalysts: Employ (R)-BINAP or L-proline derivatives to induce asymmetry during synthesis.
- Solvent screening: Test mixtures like CHCN/HO for better stereochemical control.
- Kinetic resolution: Monitor reaction progress via chiral HPLC to isolate desired enantiomers .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
- Multi-method validation: Compare X-ray data (SHELXL refinement ) with DFT-calculated NMR shifts.
- Dynamic NMR: Investigate temperature-dependent spectra to detect conformational flexibility. Example discrepancy resolution workflow:  .
Q. What in silico strategies predict this compound’s pharmacokinetics?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to cytochrome P450 enzymes.
- ADMET prediction: Tools like SwissADME estimate logP, bioavailability, and metabolic stability.
- MD simulations: GROMACS for assessing stability in biological membranes .
Q. What mechanistic insights explain its interaction with oxidative stress pathways?
Methodological Answer:
Q. How do structural modifications alter its bioactivity compared to analogs?
Methodological Answer:
- SAR studies: Synthesize analogs with varied morpholine substituents and compare IC values. Example analog comparison:
| Analog | Modification | IC (µM) |
|---|---|---|
| This compound | None | 12.3 |
| 2-Methyl derivative | Methyl group at C2 | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
